methyl 1-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 1-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that the targets could be related to the causative agents of these diseases, such as Leishmania strains and Plasmodium strains .
Mode of Action
Similar compounds have shown to inhibit the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitory action on these enzymes can disrupt the signaling pathways, leading to a halt in cell proliferation and inducing apoptosis .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities , it might interfere with the metabolic pathways essential for the survival and replication of Leishmania and Plasmodium species.
Result of Action
Similar compounds have shown to exhibit superior antipromastigote activity , indicating that they might be effective in inhibiting the growth and replication of Leishmania and Plasmodium species.
Properties
IUPAC Name |
methyl 1-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-15-14-21(26-16(2)25-15)28-35(32,33)19-10-8-18(9-11-19)27-23(30)22-20-7-5-4-6-17(20)12-13-29(22)24(31)34-3/h4-11,14,22H,12-13H2,1-3H3,(H,27,30)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCASRJCYULUNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4CCN3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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